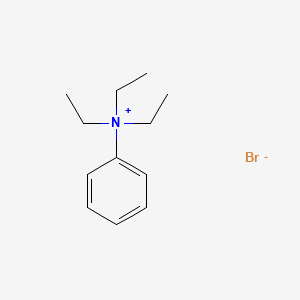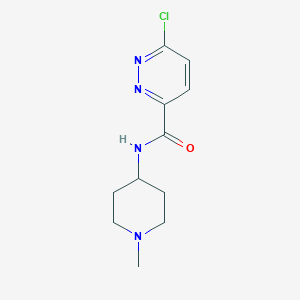![molecular formula C22H25N3O3S2 B12938610 Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate CAS No. 6607-35-8](/img/structure/B12938610.png)
Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropylthio group, and a benzoimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with isopropylthiol.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Thiophene ring construction: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Final esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and isopropylthio group can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoimidazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoimidazole moiety may produce amines.
Scientific Research Applications
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring and isopropylthio group may also contribute to its biological effects by modulating cellular signaling pathways and inducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.
Ethyl 4-cyclopropyl-2-(2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Contains a methylthio group instead of an isopropylthio group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is unique due to its combination of structural features, including the cyclopropyl group, isopropylthio group, and benzoimidazole moiety
Properties
CAS No. |
6607-35-8 |
|---|---|
Molecular Formula |
C22H25N3O3S2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
ethyl 4-cyclopropyl-2-[[2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25N3O3S2/c1-4-28-21(27)19-15(14-9-10-14)12-29-20(19)24-18(26)11-25-17-8-6-5-7-16(17)23-22(25)30-13(2)3/h5-8,12-14H,4,9-11H2,1-3H3,(H,24,26) |
InChI Key |
NKXYDZSYFQYJIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)CN3C4=CC=CC=C4N=C3SC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)

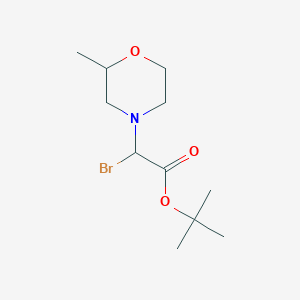

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)

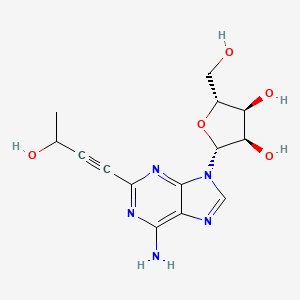
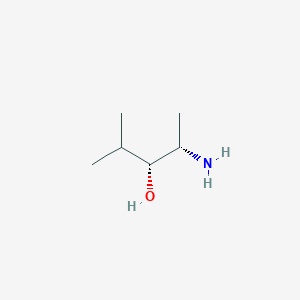
![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)



